molecular formula C16H19N7O B2489208 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034376-56-0

1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2489208
CAS No.: 2034376-56-0
M. Wt: 325.376
InChI Key: MGLCTCYSZKKLSX-UHFFFAOYSA-N
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Description

1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a novel derivative of triazolo[4,3-a]pyrazine, which has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, focusing on its antibacterial, anti-inflammatory, and other biological activities.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure. It features a triazolo[4,3-a]pyrazine moiety linked to a piperazine and pyrrole group, which are known to enhance biological activity.

Property Details
IUPAC Name This compound
CAS Number Not specified in available data
Molecular Formula C15H19N5O
Molecular Weight 293.35 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. A related study demonstrated that compounds with similar scaffolds exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin .

The structure–activity relationship (SAR) analysis indicates that the presence of an indole moiety enhances antibacterial effects through hydrogen bonding interactions with target receptors . The incorporation of long alkyl chains at certain positions has also been shown to increase lipophilicity and cell permeability, further enhancing antibacterial efficacy .

Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of this compound is limited, related triazolo[4,3-a]pyrazine derivatives have demonstrated significant anti-inflammatory effects. For example, compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Antitubercular Activity

Research into other derivatives of triazolo[4,3-a]pyrazines has revealed promising antitubercular activity. Compounds have been synthesized and tested against Mycobacterium tuberculosis, showing IC50 values ranging from 1.35 to 2.18 µM . This suggests that derivatives similar to our compound may also possess potential as antitubercular agents.

Case Study 1: Synthesis and Evaluation of Triazolo[4,3-a]pyrazine Derivatives

A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities. Among these compounds, some exhibited significant antibacterial properties against standard bacterial strains. The study utilized techniques such as microbroth dilution methods for assessing antibacterial efficacy .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive SAR analysis was conducted on triazolo[4,3-a]pyrazine derivatives to understand the influence of different substituents on biological activity. The results indicated that modifications at specific positions could enhance or diminish antibacterial activity .

Properties

IUPAC Name

1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-13-18-19-16-15(17-4-7-23(13)16)22-10-8-21(9-11-22)14(24)12-20-5-2-3-6-20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLCTCYSZKKLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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